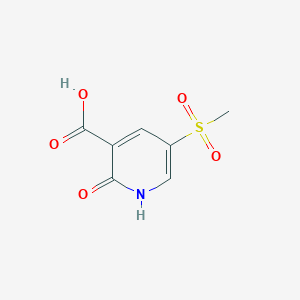
5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid, also known as MOPC, is a pyridine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MOPC is a versatile molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Catalyst in Cationic Cyclizations
5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid plays a role in chemical synthesis, particularly in cationic cyclizations. Haskins and Knight (2002) demonstrated the effectiveness of sulfonamides, like 5-methylsulfonyl pyridines, in inducing cyclisation reactions to form complex polycyclic systems, which are significant in the development of various pharmaceuticals and complex organic molecules (Haskins & Knight, 2002).
Precursor in Microwave-Assisted Synthesis
Matloobi and Kappe (2007) explored the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives using 2-methylsulfonyl pyrimidines, which can be derived from compounds similar to this compound. This method is significant for rapid and efficient synthesis of pyrimidine derivatives, which are key in pharmaceuticals (Matloobi & Kappe, 2007).
Synthesis of Antihypertensive Agents
Finch et al. (1979) researched the synthesis of various 5-thio-2-pyridinecarboxylic acid derivatives, closely related to this compound, revealing their potential as orally active antihypertensive agents. This shows the compound's relevance in the development of cardiovascular drugs (Finch et al., 1979).
Inhibitor of Prolyl 4-Hydroxylase
Research by Dowell and Hadley (1992) suggests that derivatives of pyridine dicarboxylic acid, structurally similar to this compound, are potent inhibitors of prolyl 4-hydroxylase. These inhibitors play a crucial role in regulating collagen synthesis, and therefore could be significant in treatments related to tissue repair and fibrosis (Dowell & Hadley, 1992).
Antibody Generation for Sulfonamide Antibiotics
Adrián et al. (2009) developed antibodies against 5-[6-(4-aminobenzenesulfonylamino)pyridin-3-yl]-2-methylpentanoic acid, a compound structurally akin to this compound, for the detection of sulfonamide antibiotics in milk. This demonstrates its potential application in food safety and pharmaceutical analysis (Adrián et al., 2009).
Surface Active Agent in Antibacterial Synthesis
El-Sayed (2006) discovered the use of sulfonamide derivatives in synthesizing biologically active heterocycles with antimicrobial activity, which can be used as surface active agents. This highlights the compound's application in developing new antimicrobial agents and surfactants (El-Sayed, 2006).
Propriétés
IUPAC Name |
5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-14(12,13)4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMOBCKYMMMKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)
![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)
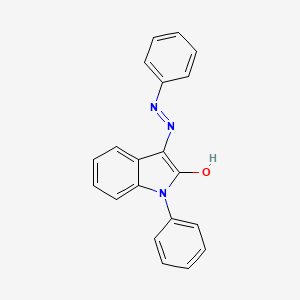
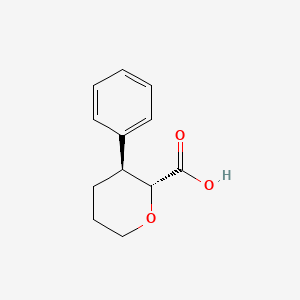
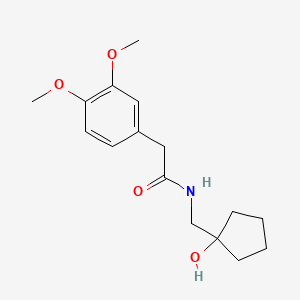
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)
![N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2916517.png)
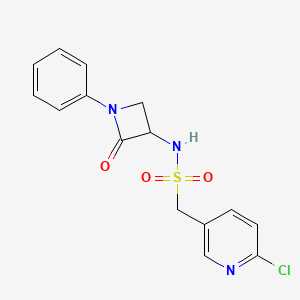
![N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2916520.png)
![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)
